



# Application Notes and Protocols: Usp28-IN-2 in Combination with Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Regorafenib, a multi-kinase inhibitor, is an established therapeutic agent for the treatment of various solid tumors. However, intrinsic and acquired resistance often limits its clinical efficacy. Emerging evidence suggests that the ubiquitin-specific protease 28 (USP28) plays a crucial role in tumorigenesis and the development of therapeutic resistance. USP28 stabilizes several oncoproteins, most notably the transcription factor c-Myc, which is a key driver of cell proliferation, growth, and survival in many cancers.[1][2][3] The small molecule inhibitor, Usp28-IN-2, has been shown to selectively inhibit USP28, leading to the degradation of c-Myc and subsequent anti-tumor effects.[4]

Recent preclinical findings indicate that **Usp28-IN-2** can enhance the sensitivity of colorectal cancer cells to Regorafenib, suggesting a synergistic therapeutic potential for this combination. [4] This document provides detailed application notes and protocols for investigating the combination of **Usp28-IN-2** and Regorafenib in a preclinical setting.

## Rationale for Combination Therapy

The primary rationale for combining **Usp28-IN-2** with Regorafenib is to overcome Regorafenib resistance and enhance its anti-tumor activity.



- Targeting a Key Resistance Pathway: Elevated c-Myc levels are associated with resistance to various cancer therapies.[5][6][7] By inhibiting USP28 with Usp28-IN-2, c-Myc is destabilized and degraded, potentially resensitizing resistant cancer cells to Regorafenib.[1]
  [2][4]
- Synergistic Anti-Tumor Effects: Regorafenib inhibits multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[8] Concurrently, Usp28-IN-2 induces apoptosis and inhibits cell proliferation by downregulating c-Myc.[4] The combination of these two agents is hypothesized to lead to a more potent and durable anti-tumor response.

## **Signaling Pathway Overview**

The combination of **Usp28-IN-2** and Regorafenib targets two distinct but interconnected signaling pathways crucial for cancer cell survival and proliferation.





Click to download full resolution via product page

Figure 1: Simplified signaling pathways of Usp28-IN-2 and Regorafenib.



**Data Presentation** 

Table 1: In Vitro Cytotoxicity Data (Hypothetical)

| Cell Line                       | Treatment  | IC50 (μM)                 | Combination Index (CI) at ED50 |
|---------------------------------|------------|---------------------------|--------------------------------|
| HCT116 (CRC)                    | Usp28-IN-2 | 0.3[4]                    | -                              |
| Regorafenib                     | 5.2        | -                         |                                |
| Usp28-IN-2 +<br>Regorafenib     | -          | 0.6 (Synergism)           |                                |
| SW480 (CRC)                     | Usp28-IN-2 | 0.5                       | -                              |
| Regorafenib                     | 8.1        | -                         |                                |
| Usp28-IN-2 +<br>Regorafenib     | -          | 0.5 (Synergism)           |                                |
| Regorafenib-Resistant<br>HCT116 | Usp28-IN-2 | 0.4                       | -                              |
| Regorafenib                     | >20        | -                         |                                |
| Usp28-IN-2 +<br>Regorafenib     | -          | 0.4 (Strong<br>Synergism) |                                |

Note: The CI values are hypothetical and should be determined experimentally. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

# Table 2: In Vivo Tumor Growth Inhibition (Hypothetical Data from a Xenograft Model)



| Treatment Group                                   | Tumor Volume (mm³) at<br>Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
|---------------------------------------------------|---------------------------------------------|-----------------------------|
| Vehicle Control                                   | 1500 ± 250                                  | 0                           |
| Usp28-IN-2 (20 mg/kg)                             | 1050 ± 180                                  | 30                          |
| Regorafenib (10 mg/kg)                            | 900 ± 200                                   | 40                          |
| Usp28-IN-2 (20 mg/kg) +<br>Regorafenib (10 mg/kg) | 300 ± 90                                    | 80                          |

# **Experimental Protocols Cell Viability and Synergy Analysis**

This protocol is designed to assess the cytotoxic effects of **Usp28-IN-2** and Regorafenib, alone and in combination, and to quantify their synergistic interaction.



Click to download full resolution via product page

Figure 2: Workflow for cell viability and synergy analysis.

#### Materials:

- Cancer cell lines (e.g., HCT116, SW480)
- Usp28-IN-2 (powder)
- Regorafenib (powder)
- Dimethyl sulfoxide (DMSO)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin
- 96-well cell culture plates
- MTT, MTS, or WST-1 reagent
- Solubilization solution (for MTT assay)
- · Microplate reader
- CompuSyn software or similar for CI calculation

- · Cell Seeding:
  - Culture cancer cells to ~80% confluency.
  - Trypsinize and resuspend cells in fresh medium.
  - Seed 5,000-10,000 cells per well in 100 μL of medium in a 96-well plate.
  - Incubate overnight at 37°C, 5% CO2.
- Drug Preparation and Treatment:
  - Prepare stock solutions of Usp28-IN-2 and Regorafenib in DMSO.
  - Prepare serial dilutions of each drug and their combination in cell culture medium. For combination studies, a constant ratio design is recommended for Chou-Talalay analysis.[9]
    [10][11][12][13]
  - $\circ$  Remove the medium from the wells and add 100  $\mu L$  of the drug-containing medium. Include vehicle control (DMSO) wells.
- Incubation:
  - Incubate the plate for 72 hours at 37°C, 5% CO2.



- Cell Viability Assay (MTT Example):
  - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
  - Incubate for 4 hours at 37°C.
  - $\circ$  Add 100  $\mu L$  of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
  - Incubate overnight at 37°C.
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the IC50 values for each drug.
  - Use CompuSyn software to calculate the Combination Index (CI) to determine synergy,
    additivity, or antagonism.[9][10][11][12][13]

## Western Blot Analysis of c-Myc and Downstream Effectors

This protocol is to confirm the mechanism of action of **Usp28-IN-2** by assessing the levels of c-Myc and related signaling proteins.





Click to download full resolution via product page

Figure 3: Workflow for Western Blot analysis.

Materials:



- Treated cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-c-Myc, anti-p-ERK, anti-ERK, anti-Actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

- Cell Lysis:
  - Treat cells as described in the cell viability protocol.
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
  - Perform electrophoresis to separate proteins by size.
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis:
  - Wash the membrane with TBST.
  - Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
  - Quantify band intensities and normalize to a loading control (e.g., Actin).

### In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the in vivo efficacy of the **Usp28-IN-2** and Regorafenib combination.



Click to download full resolution via product page

**Figure 4:** Workflow for in vivo xenograft tumor model study.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cells
- Matrigel (optional)
- Usp28-IN-2 and Regorafenib for in vivo use
- Vehicle solution



- Calipers
- Surgical tools for tumor excision
- · Formalin and paraffin for tissue processing

- Tumor Implantation:
  - Subcutaneously inject 1-5 x 10<sup>6</sup> cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[14][15]
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly using calipers.
  - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
- Treatment Administration:
  - Prepare drug formulations in a suitable vehicle.
  - Administer treatments according to the planned schedule and route (e.g., oral gavage).
- Monitoring and Data Collection:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor for any signs of toxicity.
- Study Endpoint and Tissue Collection:
  - Euthanize mice when tumors in the control group reach the maximum allowed size or at a pre-determined endpoint.
  - Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry. Snapfreeze the remaining tissue for other analyses.



## Immunohistochemistry (IHC) for Biomarker Analysis

This protocol is for the analysis of protein expression (e.g., c-Myc, Ki-67) in tumor tissues from the in vivo study.

- Tissue Processing and Sectioning:
  - Fix tumors in 10% neutral buffered formalin and embed in paraffin.[16][17][18][19]
  - Cut 4-5 μm sections and mount on slides.
- Deparaffinization and Rehydration:
  - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or other appropriate buffer.[16][18]
- Immunostaining:
  - Block endogenous peroxidase activity.
  - Block non-specific binding sites.
  - o Incubate with primary antibodies (e.g., anti-c-Myc, anti-Ki-67) overnight at 4°C.
  - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Detection and Counterstaining:
  - Develop the signal using a DAB substrate.[16]
  - Counterstain with hematoxylin.
- Imaging and Analysis:



- Dehydrate, clear, and mount the slides.
- Capture images using a microscope and quantify the staining intensity and percentage of positive cells.

### Conclusion

The combination of **Usp28-IN-2** and Regorafenib represents a promising therapeutic strategy to enhance the anti-tumor efficacy of Regorafenib, particularly in resistant tumors. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy, from in vitro synergy assessment to in vivo efficacy and biomarker analysis. Rigorous execution of these experiments will be crucial in validating the therapeutic potential of this novel combination and guiding its further development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The ubiquitin-specific protease USP28 is required for MYC stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Scholars@Duke publication: Resistance to chemotherapeutic drugs overcome by c-Myc inhibition in a Lewis lung carcinoma murine model. [scholars.duke.edu]
- 6. Pharmacological inhibition of MYC to mitigate chemoresistance in preclinical models of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYC and therapy resistance in cancer: risks and opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]

## Methodological & Application





- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Usp28-IN-2 in Combination with Regorafenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393081#usp28-in-2-treatment-in-combination-with-regorafenib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com